Cas no 175850-28-9 (2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-)

2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- is a conjugated organic compound featuring a bithiophene core symmetrically functionalized with biphenyl groups at the 5 and 5' positions. This structure enhances its electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation system improves charge carrier mobility and stability, while the rigid biphenyl substituents contribute to thermal and morphological stability. Its well-defined molecular architecture allows for precise tuning of optoelectronic characteristics, facilitating its use in high-performance semiconductor materials. The compound is typically synthesized via cross-coupling reactions, ensuring high purity and reproducibility for research and industrial applications.
2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- structure
175850-28-9 structure
商品名:2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-
CAS番号:175850-28-9
MF:C32H22S2
メガワット:470.64708
CID:112166
PubChem ID:329761788

2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- 化学的及び物理的性質

名前と識別子

    • 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-
    • 2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene
    • 5,5'-di(biphenyl-4-yl)-2,2'-bithiophene
    • 5,5μ-Di(4-biphenylyl)-2,2μ-bithiophene
    • BP2T
    • 5,5μ-[Di(1,1μ-biphenyl)-4-yl]-2,2μ-bithiophene
    • 5,5'-Di(4-biphenylyl)-2,2'-bithiophene 97%
    • AKOS027252452
    • 5,5'-Di([1,1'-biphenyl]-4-yl)-2,2'-bithiophene
    • 5,5'-bis(4-biphenylyl)-2,2'-bithiophene
    • 5,5-Bis([1,1-biphenyl]-4-yl)-2,2-bithiophene
    • DTXSID00442941
    • 5,5'-Di(4-biphenylyl)-2,2'-bithiophene, 97%
    • 175850-28-9
    • 5,5'-DI(4-BIPHENYLYL)-2,2'-BITHIOPHENE
    • 5,5mu-[Di(1,1mu-biphenyl)-4-yl]-2,2mu-bithiophene
    • AGN-PC-0N85WR
    • CS-0433643
    • SCHEMBL559933
    • AS-39323
    • CID 10648060
    • MDL: MFCD11045413
    • インチ: InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
    • InChIKey: SJNXLFCTPWBYSE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C4=CC=C(C5=CC=C(C=C5)C6=CC=CC=C6)S4)S3

計算された属性

  • せいみつぶんしりょう: 470.11646
  • どういたいしつりょう: 470.11629305g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 34
  • 回転可能化学結合数: 5
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 9.6
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 56.5Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 368-374 °C
  • ふってん: 660.3±50.0 °C at 760 mmHg
  • フラッシュポイント: 270.1±16.3 °C
  • PSA: 0
  • じょうきあつ: 0.0±1.9 mmHg at 25°C

2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- セキュリティ情報

2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
695947-1G
2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-
175850-28-9 97%
1G
¥1742.4 2022-02-24
A2B Chem LLC
AE97551-1g
5,5μ-[Di(1,1μ-biphenyl)-4-yl]-2,2μ-bithiophene
175850-28-9 97%
1g
$644.00 2024-04-20
Alichem
A169006253-1g
5,5'-Di(biphenyl-4-yl)-2,2'-bithiophene
175850-28-9 98%
1g
$400.00 2022-04-02
Chemenu
CM316419-1g
5,5'-Di([1,1'-biphenyl]-4-yl)-2,2'-bithiophene
175850-28-9 95%
1g
$345 2023-01-19
Ambeed
A221149-1g
5,5'-Di([1,1'-biphenyl]-4-yl)-2,2'-bithiophene
175850-28-9 95%
1g
$357.0 2024-04-22
Chemenu
CM316419-1g
5,5'-Di([1,1'-biphenyl]-4-yl)-2,2'-bithiophene
175850-28-9 95%
1g
$345 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504313-1g
5,5'-Di([1,1'-biphenyl]-4-yl)-2,2'-bithiophene
175850-28-9 95+%
1g
¥11970.00 2023-11-21

2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)- 関連文献

2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-に関する追加情報

Introduction to 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl) and Its Significance in Modern Chemical Research

The compound with the CAS number 175850-28-9, identified as 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl), represents a fascinating molecule in the realm of organic chemistry and materials science. This bithiophene derivative has garnered significant attention due to its unique structural properties and potential applications in various fields, including organic electronics, pharmaceuticals, and catalysis. The molecular architecture of this compound consists of two thiophene rings connected at the 2 and 5 positions, each further substituted with a biphenyl group at the 4 position. This specific arrangement imparts distinct electronic and steric characteristics that make it a valuable candidate for advanced material design.

In recent years, the study of conjugated polymers and oligomers has seen remarkable advancements, particularly in the development of organic semiconductors. 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl) stands out as a promising building block in this domain. Its extended π-conjugation system enhances charge transport properties, making it suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. The introduction of biphenyl moieties at the para positions of thiophene rings not only stabilizes the molecule but also influences its electronic spectrum, which is critical for tuning device performance.

One of the most compelling aspects of 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl) is its versatility in chemical modification. Researchers have explored various functionalization strategies to tailor its properties for specific applications. For instance, side-chain engineering can be employed to enhance solubility or compatibility with different substrates. Additionally, the compound's reactivity allows for further derivatization into more complex structures, enabling the design of novel materials with tailored functionalities. These modifications have opened up new avenues in the development of high-performance organic electronic devices.

The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for bioactive molecules. Thiophene-based scaffolds are widely recognized for their role in drug discovery, with several FDA-approved drugs featuring thiophene derivatives. The unique structure of 2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl) could serve as a scaffold for designing new therapeutic agents with improved pharmacokinetic profiles. Furthermore, its ability to interact with biological targets through π-stacking interactions makes it a candidate for developing small-molecule probes used in biochemical assays.

From a synthetic chemistry perspective, 2,2'-Bithiophene,5,5'-'bis([1,1'-'biphenyl]-4-yl) exemplifies the ingenuity behind modern molecular design. The synthesis involves multi-step reactions that showcase the power of cross-coupling techniques such as Suzuki-Miyaura coupling. These reactions allow for precise construction of complex aromatic systems with high yields and selectivity. The development of efficient synthetic routes is crucial for scaling up production and making these advanced materials more accessible for industrial applications.

The impact of CAS number 175850-28-9 extends beyond academic research; it has practical implications in industrial applications as well. For example,in the field of organic photovoltaics (OPVs), conjugated polymers like this one are essential components that contribute to efficient light absorption and charge separation. Recent studies have demonstrated that incorporating 2,2'-'Bithiophene,5,5'-'bis([1,1'-'biphenyl]-4-yl) into bulk heterojunction solar cells can significantly enhance power conversion efficiencies by optimizing energy levels and reducing exciton dissociation rates.

Another emerging application lies in the realm of sensors and biosensing devices. The compound's ability to undergo reversible redox reactions makes it an excellent candidate for developing electrochemical sensors capable of detecting various analytes with high sensitivity. Moreover,its fluorescence properties can be exploited in bioimaging applications,where it serves as a fluorescent probe for tracking biological processes in real-time. These functionalities highlight its potential beyond traditional electronic applications.

As research continues to evolve,the understanding of 2,2'-'Bithiophene,5,5'-'bis([1,1'-'biphenyl]-4-yl) is expected to deepen,leading to even more innovative uses。Collaborative efforts between chemists,physicists,and engineers will be crucial in translating laboratory discoveries into real-world technologies that address global challenges such as sustainable energy and healthcare.

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(CAS:175850-28-9)2,2'-Bithiophene,5,5'-bis([1,1'-biphenyl]-4-yl)-
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清らかである:99%
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